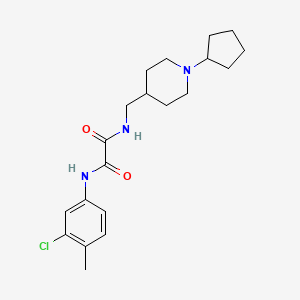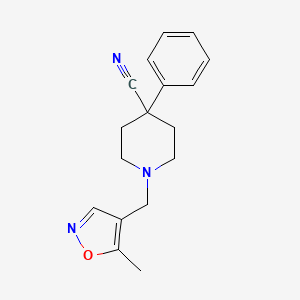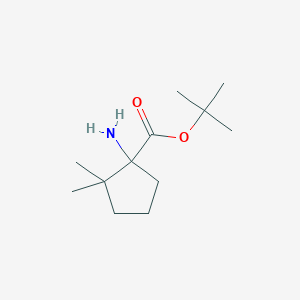![molecular formula C21H23N3O B2924001 2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide CAS No. 850925-48-3](/img/structure/B2924001.png)
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide is a compound that has gained attention in the scientific community due to its potential applications as a drug candidate. This compound is also known as PEP005, and it is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the Euphorbia peplus plant. PEP005 has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of PEP005 involves the activation of PKC enzymes. PKC enzymes are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PEP005 activates PKC by binding to the C1 domain of the enzyme, leading to the translocation of PKC to the plasma membrane. This results in the activation of downstream signaling pathways that lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
PEP005 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the PKC pathway. PEP005 also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory skin diseases. Additionally, PEP005 has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PEP005 in lab experiments is its specificity towards PKC enzymes. This makes it a useful tool for studying the role of PKC in various cellular processes. However, PEP005 is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, PEP005 has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research on PEP005. One area of research is the development of more efficient synthesis methods for PEP005. Another area of research is the identification of other potential targets for PEP005, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term effects of PEP005 on human health.
Méthodes De Synthèse
PEP005 can be synthesized in the laboratory using a multi-step process. The first step involves the synthesis of 3-(1-prop-2-enylbenzimidazol-2-yl)propylamine, which is then reacted with phenylacetyl chloride to form 2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide. The synthesis of PEP005 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential applications in cancer treatment. It has been shown to have antitumor effects in various types of cancer, including melanoma, squamous cell carcinoma, and basal cell carcinoma. PEP005 works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling pathways. Activation of PKC by PEP005 leads to the induction of cell death in cancer cells.
Propriétés
IUPAC Name |
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)16-17-9-4-3-5-10-17/h2-7,9-12H,1,8,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBZIUWHFXVSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)


![tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate](/img/structure/B2923924.png)
![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)



![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

